Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic small molecule featuring a thiazole core substituted with a carbamate ester and a 4-fluorophenylacetamide moiety. The carbamate group introduces hydrolytic stability compared to esters or amides, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
ethyl N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHHRXPWPADEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 2-aminothiazole with an appropriate aldehyde or ketone.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole derivative with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl carbamate group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : Substitution of the ethoxy group with primary/secondary amines yields substituted carbamates.
-
Thiol substitution : Replacement with thiols forms thioether derivatives.
Key Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | DMF | 60°C | 82 | |
| Benzyl mercaptan | THF | RT | 68 |
Hydrolysis Reactions
The carbamate and amide functionalities are susceptible to hydrolysis:
-
Acidic hydrolysis : Cleavage of the carbamate group yields 2-aminothiazole derivatives and CO₂.
-
Basic hydrolysis : Generates ethanol and a free thiazole-carboxylic acid intermediate.
Representative Data :
| Condition | Product | Reaction Time | Efficiency | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-amine | 4 h | 90% | |
| 1M NaOH, 80°C | Thiazole-5-carboxylic acid derivative | 2 h | 75% |
Oxidation
The thiazole ring’s sulfur atom can be oxidized to sulfoxide or sulfone using agents like H₂O₂ or mCPBA:
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | High | |
| mCPBA | Sulfone | Moderate |
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the amide carbonyl to a methylene group:
| Catalyst | Pressure | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C | 1 atm | Ethyl (4-(2-((4-fluorophenyl)amino)ethyl)thiazol-2-yl)carbamate | 88 |
Cross-Coupling Reactions
The thiazole ring participates in Suzuki-Miyaura couplings at the 4-position:
| Boronic Acid | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 4-phenyl-thiazole derivative | 73 | |
| 4-Pyridylboronic acid | PdCl₂(dppf) | 4-pyridyl-thiazole analog | 65 |
Functionalization via Amide Group
The (4-fluorophenyl)amide moiety undergoes:
-
Acylation : Reaction with acyl chlorides forms bis-amide derivatives.
-
Schiff base formation : Condensation with aldehydes yields imine-linked compounds.
Example :
| Reaction Partner | Condition | Product | Reference |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-acetylated derivative | |
| 4-Nitrobenzaldehyde | EtOH, Δ | Schiff base conjugate |
Photochemical Reactivity
UV irradiation induces C–S bond cleavage in the thiazole ring, forming open-chain thiourea intermediates. This reactivity is pH-dependent, with faster degradation observed in acidic media .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily via carbamate degradation to release CO₂ and ethylene. Differential Scanning Calorimetry (DSC) reveals an exothermic peak at 225°C, correlating with thiazole ring rearrangement.
This compound’s versatility in substitution, redox, and coupling reactions makes it valuable for synthesizing pharmacologically active thiazole derivatives. Further studies should explore its applications in targeted drug design and materials science.
Scientific Research Applications
Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Key Differences : Replaces the thiazole ring with a tetrahydrobenzo[b]thiophene system and substitutes the 4-fluorophenyl group with a 4-hydroxyphenyl moiety.
- Impact : The hydroxyl group increases polarity, reducing log P (lipophilicity) compared to the fluorophenyl analog. This may alter membrane permeability and metabolic stability .
4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates (4a–i)
- Key Differences : Chlorophenyl groups and carbamate positioning on a benzene ring instead of a thiazole.
- These compounds exhibit higher log k values (lipophilicity) compared to fluorinated analogs, as demonstrated via HPLC .
(E)-4-(4-(4-Fluorophenyl)-2-(Phenyldiazenyl)thiazol-5-yl)pyridin-2-amine (13)
- Key Differences : Incorporates a phenyldiazenyl (azo) group on the thiazole ring and a pyridinylamine substituent.
- Impact: The azo group introduces conjugation, altering UV-Vis absorption properties.
Physicochemical Properties
Pharmacological and Functional Insights
- Thiazole Carboxamides : Demonstrated bioactivity in enzyme inhibition (e.g., kinase targets) with IC50 values <1 μM for optimized analogs. The carbamate group in the target compound may similarly enhance stability in biological systems .
- Chlorophenyl Carbamates : Showed herbicidal and antifungal activity in prior studies, suggesting that fluorophenyl analogs like the target compound could be tuned for agrochemical use .
Biological Activity
Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the thiazole derivatives class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
The molecular formula of this compound is C₁₄H₁₅F N₂O₃S, with a molecular weight of 323.34 g/mol. The synthesis typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base, such as triethylamine, under reflux conditions using dichloromethane as a solvent. The product is purified through column chromatography to achieve high yield and purity .
Antimicrobial Properties
This compound has been studied for its antimicrobial activity. In vitro studies have demonstrated that thiazole derivatives exhibit significant antibacterial potency against various strains, including Escherichia coli and Staphylococcus aureus. Some derivatives showed enhanced activity compared to conventional antibiotics like ampicillin and streptomycin .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Ethyl Thiazole Derivative | E. coli | 1.61 ± 1.92 |
| Ethyl Thiazole Derivative | S. aureus | 0.012 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that thiazole derivatives can inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For example, studies have shown that certain thiazole compounds exhibit IC50 values less than those of established chemotherapeutics like doxorubicin .
Mechanism of Action:
The anticancer activity is primarily attributed to the compound's ability to inhibit topoisomerases, which are essential for DNA replication and transcription in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancerous cells .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of thiazole derivatives were synthesized and tested against resistant bacterial strains. The results indicated that compounds similar to this compound displayed superior efficacy against multi-drug resistant strains compared to standard treatments .
Case Study 2: Cancer Cell Line Testing
Another study focused on the compound's effects on various cancer cell lines, including A-431 and HepG2. The findings revealed that the compound induced significant cytotoxicity at low concentrations while demonstrating minimal toxicity to normal cells, indicating a selective action against cancerous cells .
4. Conclusion
This compound represents a promising candidate for further development as an antimicrobial and anticancer agent. Its unique mechanism of action and favorable activity profile warrant continued research into its therapeutic applications.
Q & A
Q. How can the synthesis of Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization involves multi-step reactions with controlled conditions. For example:
- Use ethyl chloroacetate as an alkylating agent and sodium hydride (NaH) in tetrahydrofuran (THF) to enhance reaction efficiency .
- Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography .
- Adjust solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (60–80°C) to improve selectivity .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity using H and C NMR to resolve peaks for the thiazole ring (δ 6.8–7.5 ppm), carbamate group (δ 4.1–4.3 ppm), and fluorophenyl moiety (δ 7.2–7.9 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (348.38 g/mol) via ESI-MS or MALDI-TOF .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1550 cm) .
Q. What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Anticancer Activity : Use human liver carcinoma cells (HepG2) to assess cytotoxicity via MTT assay, focusing on apoptosis markers (e.g., caspase-3 activation) and oxidative stress mechanisms (ROS measurement) .
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine MIC values .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes like acetylcholinesterase (for neuroactivity) or chitin synthase (for insecticidal properties) based on structural analogs .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Optimize ligand poses by accounting for hydrogen bonding (e.g., fluorophenyl-thiazole interactions) and π-stacking with aromatic residues .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays (e.g., α-glucosidase inhibition) .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Reproducibility Checks : Replicate studies in independent labs using identical compound batches (≥95% purity by HPLC) .
- Meta-Analysis : Pool data from structural analogs (e.g., ethyl carbamate derivatives) to identify trends in substituent effects (e.g., fluorine enhances metabolic stability) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
Q. What are the key considerations for designing in vivo toxicity studies?
Methodological Answer:
- Model Organisms : Use rodents (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423) and subchronic dosing (28-day study) .
- Endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology of high-exposure organs (liver, kidneys) .
- Dose Escalation : Start at 10 mg/kg and increase incrementally to determine LD and NOAEL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
